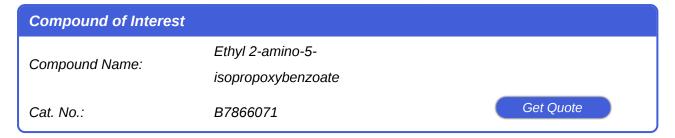


A Comparative Guide to the Spectroscopic Cross-Referencing of Aminobenzoate Compounds

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For researchers, scientists, and professionals in drug development, the accurate identification and characterization of aminobenzoate compounds are critical. This guide provides a comprehensive comparison of spectroscopic data for known aminobenzoate compounds, supported by detailed experimental protocols. By cross-referencing ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, researchers can confidently identify and differentiate between these structurally similar molecules.

Spectroscopic Data Comparison

The following tables summarize key quantitative data from various spectroscopic techniques for common aminobenzoate compounds, facilitating a clear and objective comparison.

Table 1: UV-Vis Spectroscopic Data of Aminobenzoate Compounds



Compound	Solvent	λmax (nm)	
4-Aminobenzoic acid		194, 226, 278[1]	
Ethyl 4-aminobenzoate	Water	Not specified	
Ethyl 4-aminobenzoate	α-CD 0.030M	Not specified	
Ethyl 4-aminobenzoate	β-CD 7.0 mM	Not specified	
Ethyl 4-aminobenzoate	SDS 0.025 M	Not specified	
Ethyl 4-aminobenzoate	TTABr 0.030 M	Not specified	

Table 2: Infrared (IR) Spectroscopic Data of Aminobenzoate Compounds (Key Vibrational Frequencies in cm⁻¹)

Compound	N-H Stretching	C=O Stretching	C-N Stretching	Aromatic C- H	Aromatic C=C
Ethyl 4- aminobenzoa te	3300-3500[2]	1700-1750[2]	Present	3000-3100[2]	Below 1500[2]
o- Aminobenzoi c acid	3500-3100[3]				
m- Aminobenzoi c acid	3500-3100[3]				
p- Aminobenzoi c acid	3329, 3230[4]	1600-1715[5]			

Table 3: ¹H NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)



Compound	Solvent	Aromatic Protons	-NH₂ Protons	Ester/Acid Protons
Ethyl 4- aminobenzoate	CDCl₃	6.62 (dd, J=8.8, 2.0 Hz, 2H), 7.84 (dd, J=8.8, 2.0 Hz, 2H)[6]	4.16 (s, br, 2H)[6]	1.35 (t, J=7.2 Hz, 3H), 4.31 (q, J=7.2 Hz, 2H)[6]
Methyl 2- aminobenzoate	CDCl₃	6.62 (t, J=7.6 Hz, 2H), 7.24 (m, 1H), 7.84 (dd, J=8.4, 1.6 Hz, 1H)[6]	5.71 (s, br, 2H)[6]	3.84 (s, 3H)[6]
2-Aminobenzoic acid	CD₃OD	6.55-6.61 (m, 1H), 6.73 (dd, J=8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, J=8.8, 2.0 Hz, 1H)[6]	5.19 (s, br, 2H)[6]	
4- Aminobenzaldeh yde	(CD₃)₂SO	6.66 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H)[6]	5.78 (s, br, 2H)[6]	9.61 (s, 1H)[6]

Table 4: 13C NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)



Compound	Solvent	Aromatic Carbons	Carbonyl Carbon	Ester/Acid Carbons
Ethyl 4- aminobenzoate	CDCl₃	113.7, 119.7, 131.5, 151.0[6]	166.8[6]	14.4, 60.3[6]
Methyl 2- aminobenzoate	CDCl₃	110.7, 116.2, 116.7, 131.2, 134.1, 150.5[6]	168.6[6]	51.5[6]
2-Aminobenzoic acid	CD₃OD	111.9, 116.9, 118.0, 132.9, 135.3, 152.9[6]	171.9[6]	
4- Aminobenzaldeh yde	(CD₃)₂SO	113.4, 125.5, 132.2, 154.7[6]	189.6[6]	

Table 5: Mass Spectrometry Data of Aminobenzoate Compounds

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z)
p-Aminobenzoic acid	Electron Ionization	137[7]	
o-Aminobenzoate derivatives		Varies	Loss of olefin from esters[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the key experiments cited.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound.

• Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.



- Sample Preparation: The aminobenzoate compound is dissolved in a suitable solvent (e.g., ethanol, water) to a known concentration (e.g., 10⁻⁵ M). The solvent should be transparent in the wavelength range of interest.
- Data Acquisition: The sample is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are identified.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

- Instrumentation: A Fourier-Transform Infrared spectrophotometer.
- · Sample Preparation:
 - KBr Pellets: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]
 - Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
 - Nujol Mull: The solid sample is ground with Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[2]
- Data Acquisition: A background spectrum is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.[9]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).



- Sample Preparation: Approximately 5-10 mg of the aminobenzoate compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns of the hydrogen nuclei.
 - 13C NMR: The spectrum is acquired to observe the chemical shifts of the carbon nuclei.
 - Spectra are referenced to the solvent peak or TMS (0 ppm).

Mass Spectrometry (MS)

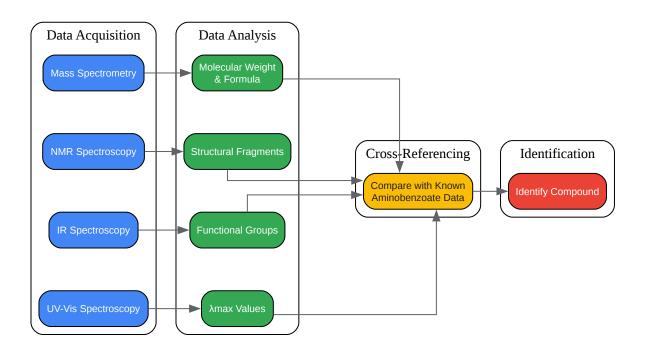
MS measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound.[9]

- Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).
- Sample Preparation: A small amount of the sample is introduced into the instrument. For gas
 chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed
 through a GC column for separation.
- Data Acquisition: The sample is ionized, and the resulting ions are separated based on their m/z ratio. The mass spectrum shows the relative abundance of each ion. The peak with the highest m/z often corresponds to the molecular ion (M+), which gives the molecular weight of the compound. Fragmentation patterns provide clues about the molecule's structure.

Visualizations

The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the logical process of identifying an unknown aminobenzoate compound.

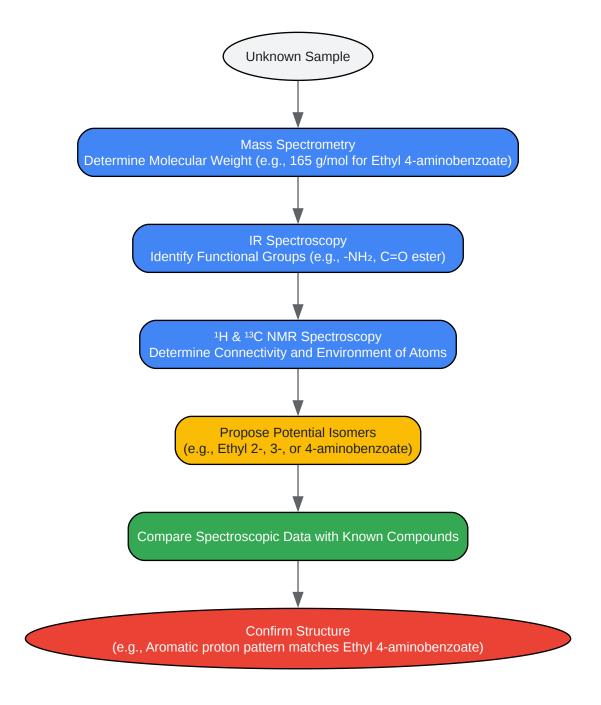




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Caption: Workflow for Spectroscopic Data Cross-Referencing.





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Caption: Logical Process for Identifying an Unknown Aminobenzoate.

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